Guaiapate

Antitussive pharmacology Opioid receptor binding Drug abuse liability

Guaiapate (CAS 852-42-6) is a synthetic, small-molecule antitussive agent, classified chemically as a methoxybenzene derivative featuring a piperidine moiety linked via a polyether chain. Originally developed by Maggioni and marketed under the trademark Klamar, the compound exists as a liquid at room temperature with a boiling point of 190-193°C at 0.5 mmHg.

Molecular Formula C18H29NO4
Molecular Weight 323.4 g/mol
CAS No. 852-42-6
Cat. No. B1663285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuaiapate
CAS852-42-6
Synonymsguaiapate
Klamar
M. G. 5454
Molecular FormulaC18H29NO4
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCOCCOCCN2CCCCC2
InChIInChI=1S/C18H29NO4/c1-20-17-7-3-4-8-18(17)23-16-15-22-14-13-21-12-11-19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-16H2,1H3
InChIKeyPPVFOZYARYOARE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guaiapate (CAS 852-42-6): Procurement-Grade Antitussive Agent


Guaiapate (CAS 852-42-6) is a synthetic, small-molecule antitussive agent, classified chemically as a methoxybenzene derivative featuring a piperidine moiety linked via a polyether chain [1]. Originally developed by Maggioni and marketed under the trademark Klamar, the compound exists as a liquid at room temperature with a boiling point of 190-193°C at 0.5 mmHg [2]. Its molecular formula is C18H29NO4, with a molecular weight of 323.43 g/mol [1]. Guaiapate was assigned the International Nonproprietary Name (INN) in 1966 and is recognized in major chemical databases including PubChem (CID 70066), DrugBank (DB20505), and KEGG (D04373) [3][4].

Guaiapate: Procurement Challenges and Why Generic Substitution is Not Recommended


In the antitussive category, compounds such as dextromethorphan, codeine, clobutinol, and guaifenesin exhibit distinct mechanisms and molecular structures that preclude direct interchangeability in research or formulation contexts [1]. Guaiapate, unlike opioid-based antitussives, possesses no narcotic properties and has been studied as a sedative cough suppressant with a unique polyether-piperidine scaffold [2]. This structure confers distinct physicochemical properties, including a specific logP of 2.59 and a pKa of 9.24, which govern its solubility, permeability, and potential for formulation in liquid dosage forms, setting it apart from other in-class molecules [3][4]. Furthermore, its historical clinical evaluation for cough sedation, though not resulting in widespread commercialization, provides a unique dataset for researchers exploring non-opioid cough suppression pathways [5].

Quantitative Evidence for Guaiapate Differentiation in Antitussive Research and Procurement


Structural Distinction: Guaiapate vs. Opioid Antitussives in Abuse Liability Potential

Guaiapate is an antitussive agent that does not contain the morphinan or benzomorphan nucleus characteristic of opioid-derived cough suppressants like codeine, hydrocodone, or dextromethorphan. Consequently, it is not classified as a narcotic, eliminating the potential for abuse and the associated regulatory burdens that come with Schedule II or V controlled substances. While head-to-head binding assays are lacking in the literature, the structural divergence represents a class-level inference that Guaiapate's mechanism of action is non-opioidergic [1][2].

Antitussive pharmacology Opioid receptor binding Drug abuse liability Cough suppression

Physicochemical Profile: Guaiapate Lipophilicity vs. Hydrophilic Expectorants

Guaiapate exhibits a calculated partition coefficient (cLogP) of 2.59, indicating moderate lipophilicity [1]. This value contrasts sharply with the highly hydrophilic expectorant guaifenesin, which has a logP of -0.68 [2]. The higher logP of Guaiapate suggests enhanced membrane permeability, potentially influencing its absorption, distribution, and ability to cross biological barriers like the blood-brain barrier for a central antitussive effect. Guaifenesin's low logP is consistent with its mechanism as a locally acting expectorant.

Physicochemical properties Drug formulation Lipophilicity Permeability ADME

Synthetic Route Complexity: Guaiapate vs. Simpler Antitussives

The synthesis of Guaiapate, as described in the literature, is a multi-step process involving the construction of a polyether chain linking a methoxyphenyl group to a piperidine moiety [1]. This contrasts with the simpler synthesis of many first-generation antihistamines or even dextromethorphan. The unique polyether spacer in Guaiapate is a key structural feature that differentiates it from other antitussives like clobutinol or oxomemazine, which lack this extended, flexible linker [2][3].

Organic synthesis Medicinal chemistry Polyether linkage Procurement Lead optimization

Guaiapate: Optimal Research and Industrial Applications


Non-Opioid Antitussive Lead Discovery and SAR Studies

Given its classification as a non-narcotic, non-opioid antitussive [1], Guaiapate serves as a valuable tool compound in early-stage drug discovery programs aimed at developing new cough suppressants devoid of abuse liability. Its unique methoxybenzene-piperidine polyether scaffold [2] provides a distinct chemical template for medicinal chemists to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

Analytical Method Development and Validation for Complex Matrices

The distinct physicochemical properties of Guaiapate, including its moderate lipophilicity (cLogP 2.59) [3] and defined chromatographic behavior in reversed-phase HPLC systems [4], make it an ideal candidate for developing and validating analytical methods. It can serve as a model compound for quantifying antitussives in biological fluids or pharmaceutical formulations, or as a reference standard in quality control settings.

Formulation and Preformulation Studies for Liquid Dosage Forms

Guaiapate is a liquid at room temperature with a boiling point of 190-193°C at reduced pressure (0.5 mmHg) [5]. This physical state, combined with its specific pKa of 9.24 [6], can be leveraged in preformulation studies to investigate the solubility, stability, and manufacturability of liquid antitussive syrups or solutions. Its properties allow for the exploration of formulation challenges distinct from those posed by solid-state antitussives.

Comparative Pharmacology of Central vs. Peripheral Antitussive Mechanisms

Guaiapate was studied as a 'sedative' cough suppressant [1], implying a central mechanism of action, unlike peripherally acting agents like levodropropizine or the mucoactive guaifenesin. Researchers can employ Guaiapate in preclinical models to delineate the contributions of central nervous system pathways in cough reflex suppression, using it as a comparator to establish the pharmacological fingerprint of novel, peripherally-targeted compounds.

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